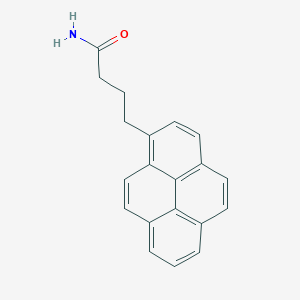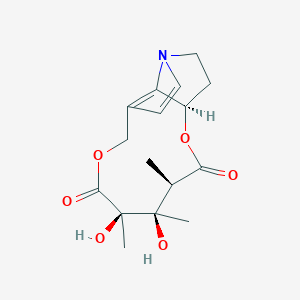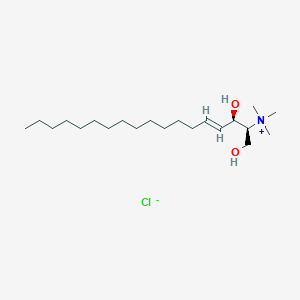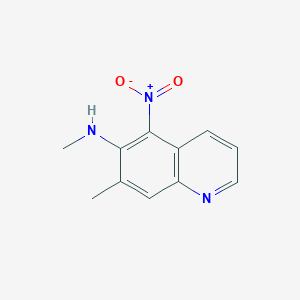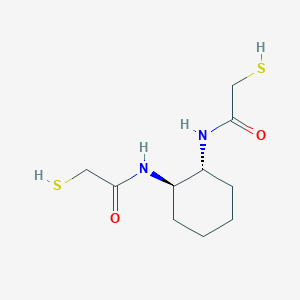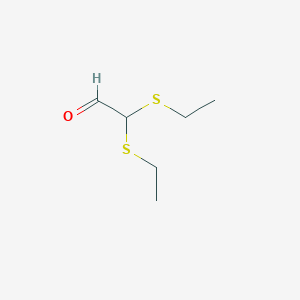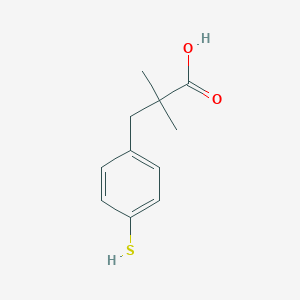
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid
Descripción general
Descripción
“2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid” is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid” consists of a propionic acid backbone with two methyl groups attached to the second carbon atom and a 4-mercaptophenyl group attached to the third carbon atom .Chemical Reactions Analysis
In the context of hydrogel formation, “2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid” can undergo a maleimide-thiol crosslinking reaction. This reaction is reversible and can be triggered by the presence of glutathione, leading to the degradation of the hydrogel .Physical And Chemical Properties Analysis
“2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid” is a solid at room temperature. It is soluble in chloroform, ethanol, and methanol. It has a melting point of 81-84°C .Aplicaciones Científicas De Investigación
Synthesis of 2-Mercaptophenylphosphonic Acid
It is used in the synthesis of 2-mercaptophenylphosphonic acid, which has further applications in chemical synthesis (Masson, Saint-Clair, & Saquet, 1993).
Formation of Benzofuro(2,3-c)pyrazol-3(1H)-ones
Its synthesis can lead to the creation of new benzofuro(2,3-c)pyrazol-3(1H)-ones, indicating its role in developing novel organic compounds (Hogale, Shirke, & Kharade, 1995).
Analytical Applications
It has been used in analytical chemistry, specifically in a spectrophotometric method for determining trace amounts of nickel in various substances (Izquierdo & Carrasco, 1984).
Chemical Research
Its synthesized form, 3-hydroxyl-2,2-dimethyl-propionic acid, is studied for its infrared (IR) and melting point properties (Hong Zhe, 2000).
Corrosion Inhibition
Derivatives of this compound, such as 4,5-dimethyl-1-(phenylamino)-1H-imidazole-2(3H)-thione, have been identified as corrosion inhibitors for carbon steel in acidic media (Duran, Yurttaş, & Duran, 2021).
Chemoselective Reactions
The compound is involved in highly chemoselective methylation and esterification reactions, notable for their eco-friendly nature and high chemoselectivity (Selva & Tundo, 2006).
Catalysis in Native Chemical Ligation
3-mercaptobenzyl sulfonate, a related compound, shows potential as a catalyst for native chemical ligation processes (Cowper et al., 2015).
Material Science Applications
It improves the solubility and stability of gold nanoparticles, indicating its role in nanotechnology and materials science (Samani & Hashemianzadeh, 2021).
Propiedades
IUPAC Name |
2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-11(2,10(12)13)7-8-3-5-9(14)6-4-8/h3-6,14H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDIJXPNRJHFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391726 | |
| Record name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid | |
CAS RN |
887354-80-5 | |
| Record name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

